N-(3-Cyanophenyl)propanamide: Chemical Properties, Synthesis, and Pharmacological Utility
N-(3-Cyanophenyl)propanamide: Chemical Properties, Synthesis, and Pharmacological Utility
Executive Summary
N-(3-cyanophenyl)propanamide (also known as 3-cyano-propionanilide) is a highly versatile small-molecule scaffold utilized extensively in modern drug discovery and organic synthesis. Characterized by an electron-withdrawing cyano group conjugated to an aromatic ring and a flexible propanamide linkage, this compound serves as a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and a self-validating protocol for its synthesis.
Physicochemical Profiling
Understanding the baseline physicochemical properties of N-(3-cyanophenyl)propanamide is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in the table below.
| Property | Value |
| IUPAC Name | N-(3-cyanophenyl)propanamide |
| CAS Number | 349640-71-7[1] |
| Molecular Formula | C10H10N2O[1] |
| Molecular Weight | 174.20 g/mol [1] |
| Physical State | Solid[2] |
| SMILES | N#CC1=CC=CC(NC(CC)=O)=C1[2] |
| InChIKey | GPQZNTIOOWYTON-UHFFFAOYSA-N[2] |
| Hazard Classification | Acute Tox. 4 Oral (H302)[2] |
Structural and Electronic Properties
The chemical architecture of N-(3-cyanophenyl)propanamide dictates its reactivity and binding affinity in biological targets:
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The Cyano Group (-CN): Positioned at the meta (3-) position of the phenyl ring, the cyano moiety acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. In pharmacological contexts, it serves as a robust hydrogen bond acceptor with minimal steric bulk, allowing deep penetration into highly conserved receptor binding pockets[3].
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The Propanamide Linkage: The amide bond provides dual functionality as both a hydrogen bond donor (-NH) and acceptor (-C=O). The ethyl chain (propanoyl group) introduces localized lipophilicity, which can be critical for favorable van der Waals interactions within hydrophobic sub-pockets of target enzymes[4].
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The Phenyl Ring: Acts as a rigid spacer and facilitates π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in target proteins[4].
Pharmacophore mapping and applications of the N-(3-cyanophenyl)propanamide core.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of N-(3-cyanophenyl)propanamide is typically achieved via a nucleophilic acyl substitution reaction between 3-aminobenzonitrile and propionyl chloride[3].
Causality of Experimental Design
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Solvent Choice (Dichloromethane - DCM): DCM is utilized as an aprotic solvent because it readily dissolves both starting materials without reacting with the highly electrophilic propionyl chloride.
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Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the 3-aminobenzonitrile, rendering it non-nucleophilic and halting the reaction prematurely.
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Thermal Control (0°C to Room Temperature): The initial addition of propionyl chloride is highly exothermic. Performing this step at 0°C prevents thermal degradation and minimizes the formation of di-acylated side products.
Step-by-Step Protocol
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Preparation: Charge a flame-dried, round-bottom flask with 3-aminobenzonitrile (1.0 equivalent) and anhydrous DCM (approx. 10 mL per gram of amine) under an inert nitrogen atmosphere.
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Base Addition: Add triethylamine (1.2 to 1.5 equivalents) to the stirring solution.
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Cooling & Electrophile Addition: Submerge the flask in an ice-water bath (0°C). Slowly add propionyl chloride (1.1 equivalents) dropwise via a syringe over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 3 hours.
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In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane system. The reaction is complete when the starting amine spot (Rf ~0.4) is fully consumed, replaced by the product spot (Rf ~0.6).
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Workup: Quench the reaction by adding distilled water. Transfer to a separatory funnel and extract the aqueous layer twice with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO3 (to neutralize residual acid), and brine.
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Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.
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Validation & Characterization:
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LC-MS: Confirm the presence of the target mass with an [M+H]+ peak at m/z 175.2.
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1H NMR (CDCl3): Validation is achieved by observing a triplet at ~1.2 ppm (3H, -CH3), a quartet at ~2.4 ppm (2H, -CH2-), aromatic protons between 7.4–8.0 ppm (4H), and a broad singlet at ~8.5 ppm (1H, -NH)[3].
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Synthesis workflow of N-(3-cyanophenyl)propanamide via acyl substitution.
Pharmacological Utility
Derivatives of cyanophenyl propanamides are heavily investigated in medicinal chemistry. The scaffold is a proven building block for synthesizing bio-functional hybrid molecules. For instance, structural analogs incorporating the 3-cyanophenyl moiety have been successfully evaluated as potent Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors, which are critical in anti-angiogenic cancer therapies[4]. Furthermore, similar non-peptidergic aza-quinazolinone derivatives utilizing the aminobenzonitrile precursor have been developed as high-affinity ligands for the human CXCR3 receptor, a key target in inflammatory diseases and autoimmune disorders[3].
Safety and Handling
N-(3-cyanophenyl)propanamide is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Oral), carrying the hazard statement H302 (Harmful if swallowed)[2]. Standard laboratory safety protocols must be strictly enforced:
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PPE: Nitrile gloves, safety goggles, and a standard lab coat.
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Engineering Controls: All handling of the solid powder and synthetic procedures involving volatile, corrosive reagents (like propionyl chloride) must be conducted within a certified chemical fume hood to prevent inhalation exposure.
References
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VU Research Portal - Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor. Available at: [Link]
